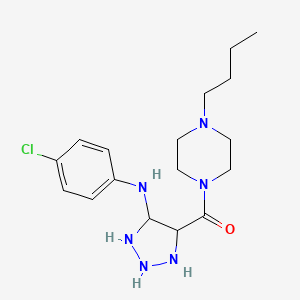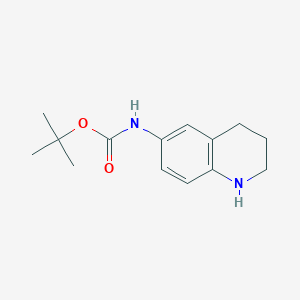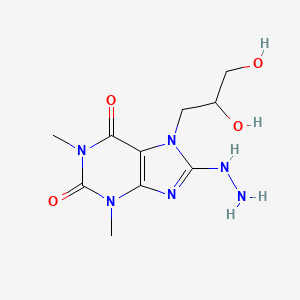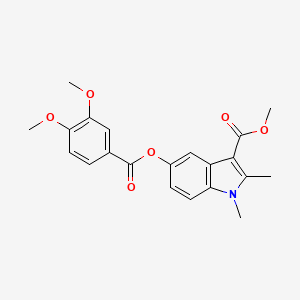![molecular formula C14H11FN4O6S B2432542 [(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate CAS No. 2350179-02-9](/img/structure/B2432542.png)
[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a methanimidamide moiety, along with a 3,5-dinitrobenzoate ester. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of [(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Synthesis of 4-fluorothiophenol: This can be achieved by the reaction of 4-fluoronitrobenzene with thiourea, followed by reduction.
Formation of [(4-Fluorophenyl)sulfanyl]methanimidamide: This intermediate is synthesized by reacting 4-fluorothiophenol with formamidine acetate.
Esterification with 3,5-dinitrobenzoic acid: The final step involves the esterification of [(4-Fluorophenyl)sulfanyl]methanimidamide with 3,5-dinitrobenzoic acid under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups in the 3,5-dinitrobenzoate moiety can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing fluorophenyl and sulfanyl groups.
Biology: It may serve as a probe or inhibitor in biochemical studies involving sulfanyl-containing enzymes or pathways.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or proteins containing sulfanyl groups, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the nitro groups may participate in redox reactions, affecting the compound’s overall reactivity.
Comparación Con Compuestos Similares
[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate can be compared with other similar compounds, such as:
[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride: This compound lacks the 3,5-dinitrobenzoate ester, which may result in different chemical properties and applications.
Sulfonyl fluorides:
Propiedades
IUPAC Name |
3,5-dinitrobenzoic acid;(4-fluorophenyl) carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S.C7H4N2O6/c8-5-1-3-6(4-2-5)11-7(9)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H3,9,10);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKBLLPQHKKZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)

![2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2432463.png)
![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2432464.png)
![2-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide](/img/structure/B2432465.png)






![5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432480.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone](/img/structure/B2432481.png)
![2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2432482.png)
